ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H24N4O4S3 and its molecular weight is 468.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound belonging to the class of thiadiazole derivatives. This compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The structural complexity and unique functional groups present in this compound contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N4O4S3, with a molecular weight of approximately 482.63 g/mol. It features a thiadiazole ring, which is known for its diverse biological properties, and a cyclopentathiophene structure that may enhance its pharmacological efficacy.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives with similar structural features have demonstrated effectiveness against various pathogenic strains, including E. coli and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Target Organism | MIC (µg/mL) | Reference |
---|---|---|---|
Compound A | E. coli | 31.25 | |
Compound B | S. aureus | 15.62 | |
Compound C | Candida albicans | 25.00 |
Anticancer Activity
The anticancer potential of this compound has been highlighted in recent studies. Compounds with similar thiadiazole structures have shown promising results in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). For example, a related thiadiazole derivative exhibited submicromolar growth inhibition values (GI50) against these cell lines .
Table 2: Anticancer Activity Against Various Cell Lines
The mechanisms underlying the biological activities of thiadiazole derivatives often involve interactions with cellular targets such as enzymes and receptors. For example, some studies suggest that these compounds may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the presence of the pivalamido group may enhance solubility and bioavailability, further contributing to the observed biological effects.
Case Studies
- Antifungal Activity Study : A recent study evaluated the antifungal efficacy of various thiadiazole derivatives at a concentration of 50 µg/mL against eight phytopathogenic fungi. The results indicated that certain derivatives showed inhibition rates between 67% to 89%, demonstrating their potential as agricultural antifungals .
- Anticancer Efficacy : In vivo studies using murine models have indicated that specific thiadiazole derivatives can significantly reduce tumor growth compared to untreated controls. These findings support the potential for developing new anticancer therapies based on this scaffold .
Propiedades
IUPAC Name |
ethyl 2-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S3/c1-5-27-15(25)13-10-7-6-8-11(10)29-14(13)20-12(24)9-28-18-23-22-17(30-18)21-16(26)19(2,3)4/h5-9H2,1-4H3,(H,20,24)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRQCRDUZUIUDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(S3)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.